Comparative Lipophilicity and Molecular Weight Profile: 2-Chloro-4-ethyl-1,3-benzothiazole vs. Unsubstituted and Methyl Analogs
2-Chloro-4-ethyl-1,3-benzothiazole exhibits a distinct physicochemical profile compared to its unsubstituted and 4-methyl substituted analogs, directly impacting its suitability as a lipophilic scaffold or intermediate [1]. The 4-ethyl substitution increases molecular weight by 28.06 g/mol (+16.5%) and 14.03 g/mol (+7.6%) compared to 2-chlorobenzothiazole and 2-chloro-4-methylbenzothiazole, respectively. More critically, the 4-ethyl group enhances lipophilicity, as reflected in the computed XLogP3-AA values [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 197.69 g/mol; XLogP3-AA: 4.1 |
| Comparator Or Baseline | 2-Chlorobenzothiazole (CAS 615-20-3): MW 169.63 g/mol, XLogP3-AA 3.2; 2-Chloro-4-methylbenzothiazole (CAS 3622-32-0): MW 183.66 g/mol, XLogP3-AA 3.7 (estimated) |
| Quantified Difference | MW: +28.06 g/mol and +14.03 g/mol; XLogP3-AA: +0.9 and +0.4 units |
| Conditions | Computed properties based on standardized algorithms (XLogP3, PubChem release 2024.11.20) |
Why This Matters
Increased lipophilicity can significantly influence membrane permeability, metabolic stability, and target binding, making the 4-ethyl analog a more suitable candidate for applications requiring enhanced hydrophobic interactions.
- [1] PubChem. (2025). 2-Chloro-4-ethyl-1,3-benzothiazole (Compound Summary). National Center for Biotechnology Information. CID 2049861. View Source
- [2] PubChem. (2025). 2-Chlorobenzothiazole (Compound Summary). National Center for Biotechnology Information. CID 11987. View Source
